molecular formula C9H13ClN2O B14132709 4-(6-Chloropyridin-3-ylamino)butan-1-ol

4-(6-Chloropyridin-3-ylamino)butan-1-ol

Cat. No.: B14132709
M. Wt: 200.66 g/mol
InChI Key: BKBNJYVLIFFFNM-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-ylamino)butan-1-ol is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol It is characterized by the presence of a chloropyridine ring attached to a butanol chain through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-ylamino)butan-1-ol typically involves the reaction of 6-chloropyridin-3-amine with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-ylamino)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(6-Chloropyridin-3-ylamino)butan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-ylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridin-3-ylamino)butan-1-ol is unique due to its specific structure, which combines a chloropyridine ring with a butanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-[(6-chloropyridin-3-yl)amino]butan-1-ol

InChI

InChI=1S/C9H13ClN2O/c10-9-4-3-8(7-12-9)11-5-1-2-6-13/h3-4,7,11,13H,1-2,5-6H2

InChI Key

BKBNJYVLIFFFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCCCO)Cl

Origin of Product

United States

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